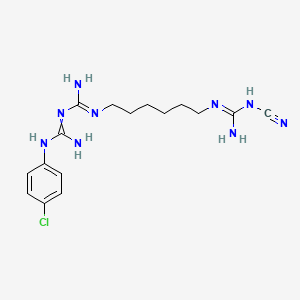
Chlorhexidine Diacetate Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorhexidine Diacetate Impurity A: is a chemical compound identified by the CAS number 152504-08-0. It is a derivative of chlorhexidine, a widely used antiseptic and disinfectant agent. This impurity is often analyzed in pharmaceuticals to ensure the purity and safety of chlorhexidine diacetate products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorhexidine Diacetate Impurity A can be synthesized through various chemical reactions involving chlorhexidine and acetic anhydride. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to minimize the formation of unwanted by-products and ensure the consistent quality of the impurity.
Chemical Reactions Analysis
Types of Reactions: Chlorhexidine Diacetate Impurity A can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various chlorhexidine derivatives and other related compounds.
Scientific Research Applications
Chemistry: Chlorhexidine Diacetate Impurity A is used in analytical chemistry to develop and validate methods for detecting impurities in pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of chlorhexidine impurities on microbial growth and resistance.
Medicine: this compound is analyzed in medical research to ensure the safety and efficacy of chlorhexidine-based antiseptics and disinfectants.
Industry: In the pharmaceutical industry, this impurity is monitored to maintain the quality and purity of chlorhexidine diacetate products.
Mechanism of Action
The mechanism by which Chlorhexidine Diacetate Impurity A exerts its effects involves disrupting microbial cell membranes, leading to cell death. The molecular targets include bacterial cell walls and membranes, and the pathways involved are related to cell membrane integrity and permeability.
Comparison with Similar Compounds
Chlorhexidine Acetate: A closely related compound used as an antiseptic and disinfectant.
Chlorhexidine Gluconate: Another derivative of chlorhexidine used in medical applications.
Chlorhexidine Hydrochloride: A salt form of chlorhexidine used in various pharmaceutical formulations.
Uniqueness: Chlorhexidine Diacetate Impurity A is unique in its specific impurity profile, which differentiates it from other chlorhexidine derivatives. Its presence in pharmaceuticals is carefully monitored to ensure product quality and safety.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H24ClN9 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine |
InChI |
InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26) |
InChI Key |
DHPRGDRKNYRMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















